molecular formula C15H16FN3O5S B2710994 2-fluoro-5-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoic acid CAS No. 1796948-88-3

2-fluoro-5-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoic acid

Cat. No. B2710994
CAS RN: 1796948-88-3
M. Wt: 369.37
InChI Key: JMJXRUNUKWTAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-fluoro-5-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoic acid” is a chemical compound . It is a part of the tetrahydropyran (THP)-substituted bicyclic pyrimidinedione compounds that are useful for the treatment of hypertrophic cardiomyopathy (HCM), conditions associated with left ventricular hypertrophy, conditions associated with diastolic dysfunction, and/or symptoms associated thereof .


Molecular Structure Analysis

The molecular formula of this compound is C12H15FN2O4S, with an average mass of 302.322 Da and a monoisotopic mass of 302.073669 Da . Unfortunately, the specific molecular structure is not provided in the available resources.

Scientific Research Applications

Fluorine-containing Heterocyclic Systems in Medicinal Chemistry

Fluorine-containing heterocyclic systems, including pyrazoline and sulfonamide derivatives, have been developed for potential therapeutic applications. For instance, compounds with fluorine heterocyclic systems have shown promise as photochemical probe agents for the inhibition of Vitiligo disease. These compounds are derived from sulfa drugs and fluorine aromatic aldehydes or hexafluoroacetic anhydride, showcasing the role of fluorinated compounds in addressing dermatological conditions (Abdel-Rahman, Makki, & Bawazir, 2010).

Antimicrobial and Antitubercular Activity

Fluorine substitution in benzene sulfonamide pyrazole oxadiazole derivatives has been investigated for their antimicrobial and antitubercular properties. Molecular docking studies suggest these compounds could serve as potential antitubercular agents, highlighting the importance of fluorine in enhancing the efficacy of therapeutic agents against microbial infections (Shingare et al., 2022).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives synthesized from specific benzoic acid precursors have demonstrated antiproliferative activities against cancer cell lines. This suggests the potential of fluorinated compounds in cancer research, offering pathways for the development of new anticancer drugs (Mert et al., 2014).

Environmental Degradation of Fluorinated Compounds

Research into the environmental degradation of perfluoroalkyl substances, which may share structural similarities with the given compound, provides insight into the fate of fluorinated compounds in nature. Studies on microbial degradation pathways of these substances are crucial for understanding their environmental impact and for developing strategies to mitigate pollution (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

2-fluoro-5-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O5S/c16-14-2-1-12(7-13(14)15(20)21)25(22,23)18-10-8-17-19(9-10)11-3-5-24-6-4-11/h1-2,7-9,11,18H,3-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJXRUNUKWTAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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